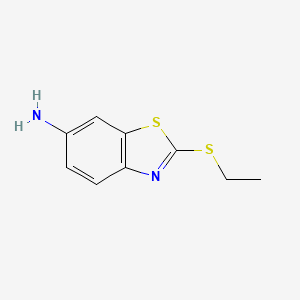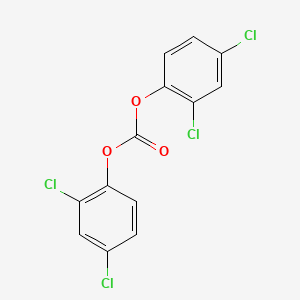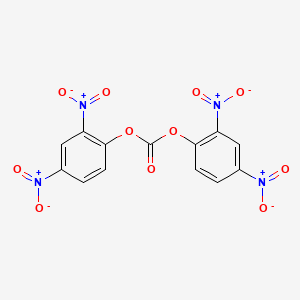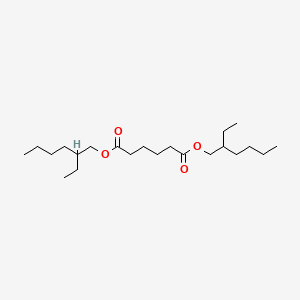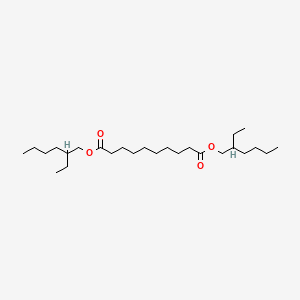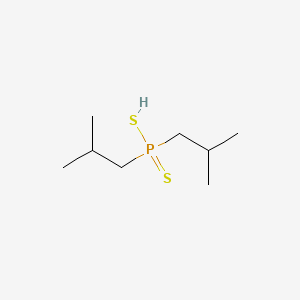
Anagrelide hydrochloride
Vue d'ensemble
Description
Anagrelide hydrochloride is a platelet-reducing agent . It is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood). It works by decreasing the production of platelets in the body . This medicine is available only with your doctor’s prescription .
Molecular Structure Analysis
Anagrelide hydrochloride has the molecular formula C10H8Cl3N3O . Its molecular weight is 292.5 g/mol . The IUPAC name for Anagrelide hydrochloride is 6,7-dichloro-3,5-dihydro-1 H -imidazo [2,1-b]quinazolin-2-one;hydrochloride .Applications De Recherche Scientifique
Treatment of Thrombocythemia
Anagrelide hydrochloride is primarily used for the treatment of patients with thrombocythemia, particularly secondary to myeloproliferative disorders. It helps reduce elevated platelet count and the risk of thrombosis, improving symptoms including thrombo-hemorrhagic events .
Cardiovascular Safety in Essential Thrombocythemia
Anagrelide has been investigated for its cardiovascular safety compared to other treatments in patients with essential thrombocythemia (ET). A Phase 3b study focused on its cardiac safety, efficacy, and tolerability as a first-line treatment .
Pharmacological Uniqueness
Anagrelide is unique pharmacologically as it inhibits the expansion of megakaryocytes and modulates platelet production without impacting other blood cell types. It is the only approved drug in the therapeutic class known as “anti-megakaryocytic” .
Analytical Method Development
Research has been conducted to develop and validate a rapid, stability-indicating reverse-phase liquid chromatographic assay method for Anagrelide Hydrochloride in the presence of its degradation products .
Adjuvant Therapy in Cancer Management
Anagrelide has found new use as an adjuvant therapy in cancer management due to its ability to modulate platelet production, which can be beneficial in certain cancer treatment contexts .
Mechanism of Action Study
The mechanism by which Anagrelide reduces platelet levels has been a subject of study. Understanding its action can help develop better therapeutic strategies for conditions like myeloproliferative neoplasms .
Mécanisme D'action
Target of Action
Anagrelide hydrochloride primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The drug suppresses transcription factors necessary for the synthesis and maturation of these cells .
Mode of Action
Anagrelide hydrochloride interacts with its targets by suppressing the expression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This interaction results in a decrease in platelet counts . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Biochemical Pathways
Anagrelide hydrochloride affects the biochemical pathways involved in platelet production. It inhibits the maturation and thereby the size and ploidy of megakaryocytes . The underlying molecular mechanism is under investigation .
Pharmacokinetics
It is known that the drug has a relatively short residence time in the body .
Result of Action
The primary result of Anagrelide hydrochloride’s action is a decrease in platelet counts . This reduction in platelet counts helps to treat thrombocythemia in patients with myeloproliferative neoplasms . The drug’s action may also lead to a slight shortening of the platelet lifespan .
Action Environment
It is known that the drug’s pharmacological effect is reliant on a gradual suppression of platelet-producing cells , suggesting that factors affecting cell growth and division could potentially influence the drug’s action.
Safety and Hazards
Anagrelide may cause serious side effects. It can cause easy bruising or bleeding (nosebleeds, bleeding gums), signs of stomach bleeding, chest pain or pressure, fast or pounding heartbeats, shortness of breath, swelling in your lower legs, or blue colored lips or skin . It is not known whether anagrelide will harm an unborn baby . This medicine may affect fertility . You should not breastfeed while using anagrelide .
Propriétés
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anagrelide hydrochloride | |
CAS RN |
58579-51-4 | |
| Record name | Anagrelide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagrelide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



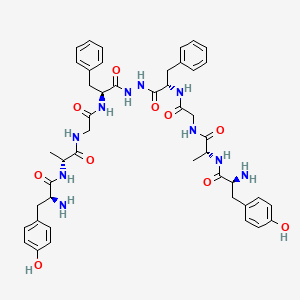
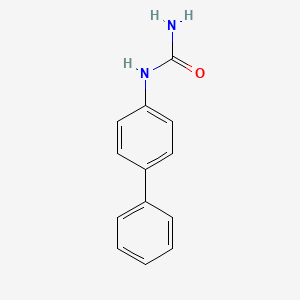
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
